molecular formula C14H22N2O2 B1317878 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine CAS No. 31466-48-5

2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine

Cat. No. B1317878
CAS RN: 31466-48-5
M. Wt: 250.34 g/mol
InChI Key: DYMOSECQTNSXEE-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound.


Scientific Research Applications

Pharmacological and Toxicological Screening

A study aimed to investigate the enzyme inhibitory and antimicrobial activities of new series of 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives, including structures related to 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine, for potential use as multi-action therapeutic agents. Notably, two novel compounds demonstrated inhibitory potential on cyclooxygenase-1 and -2 enzymes, suggesting their candidacy for treating inflammatory diseases without cytotoxic or genotoxic effects (Can et al., 2017).

Photodynamic Therapy Potential

Another study synthesized and characterized 2-(morpholin-4-yl)ethoxy substituted phthalocyanines, analyzing their potential for photodynamic therapy. The zinc(II) phthalocyanine derivative, with two 2-(morpholin-4-yl)ethoxy substituents, showed promising results in vitro against prostate and melanoma cancer cell lines. This derivative displayed high quantum yields of singlet oxygen production and significant biological activity, highlighting its potential as a photosensitizer in cancer treatment (Kucińska et al., 2015).

Anticancer Properties

Further research into derivatives containing the morpholine and ethoxyphenyl motifs led to the design, synthesis, and evaluation of compounds for anti-breast cancer activity. One study focused on a derivative, 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide, which was found to exhibit potent anticancer activity against the MCF-7 breast cancer cell line. This activity was supported by molecular docking studies, suggesting the compound's effective binding with estrogen receptor alpha (Kumar et al., 2021).

Antimicrobial and Antifungal Activities

Additionally, derivatives of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine have been synthesized and evaluated for their antimicrobial and antifungal activities. One study reported the synthesis of new 1,2,4-triazoles, their Mannich and Schiff bases, demonstrating potent antimicrobial effects against a range of bacterial and fungal strains. These findings suggest that such derivatives could serve as leads for the development of new antimicrobial agents (Bayrak et al., 2009).

Safety And Hazards

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properties

IUPAC Name

2-(4-ethoxyphenyl)-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-2-18-13-5-3-12(4-6-13)14(11-15)16-7-9-17-10-8-16/h3-6,14H,2,7-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMOSECQTNSXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CN)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586105
Record name 2-(4-Ethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine

CAS RN

31466-48-5
Record name 2-(4-Ethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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